2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-25-9-11-26(12-10-25)22-24-16-8-7-14(13-18(16)30-22)28-21(27)20-19(23)15-5-3-4-6-17(15)29-20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZXUIZVGPIXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins. This could potentially lead to a decrease in inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX enzymes. This could result in decreased inflammation and pain.
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain.
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Dosage Effects in Animal Models
The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage.
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of biaryl compounds characterized by a benzo[d]thiazole core and an ethylpiperazine moiety. Its molecular formula is with a molecular weight of 424.5 g/mol. The structure features functional groups that are known to interact with various biological targets, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| KST016366 | HL-60 | 0.20 |
| KST016366 | HCT-15 | 6.62 |
| KST016366 | UO-31 | 7.69 |
These findings suggest that modifications to the benzothiazole structure can lead to enhanced potency against specific cancer types .
Anti-inflammatory and Antibacterial Properties
The compound has also been investigated for its anti-inflammatory and antibacterial activities. It targets specific enzymes involved in inflammatory pathways and has shown effectiveness against bacterial strains, making it a candidate for further therapeutic exploration .
The biological activity of This compound is largely attributed to its ability to inhibit key kinases involved in cellular signaling pathways. For example, it has been noted to interact with the VEGFR-2 receptor, which plays a crucial role in angiogenesis and tumor growth . Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, highlighting potential hydrogen bond formations that stabilize these interactions.
Case Studies
-
Study on Tumor Cell Lines:
A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31). The results demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutics like sunitinib, indicating its potential as an effective anticancer agent . -
Anti-tubercular Activity:
Another research effort focused on synthesizing benzothiazole derivatives from the compound, which displayed anti-tubercular activity against Mycobacterium tuberculosis. This highlights the versatility of the compound in targeting different pathogens.
Synthesis Methods
The synthesis of This compound typically involves several steps:
-
Formation of Benzothiazole Core:
The initial step involves reacting 2-aminothiophenol with appropriate carboxylic acid derivatives under acidic conditions to form the benzothiazole core. -
Introduction of Piperazine Moiety:
The ethylpiperazine group is introduced through nucleophilic substitution reactions. -
Esterification:
Finally, esterification occurs with chlorobenzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to yield the final product.
Scientific Research Applications
Overview
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is characterized by a unique structural framework that includes a benzo[d]thiazole ring and a chlorobenzo[b]thiophene moiety.
Medicinal Chemistry
The compound has been explored for its potential in drug development, particularly in targeting various biological pathways:
- Anti-tubercular Activity : Research indicates that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment.
- Kinase Inhibition : The structure suggests potential interactions with kinases, which are critical in various signaling pathways associated with cancer and other diseases. Compounds with similar structures have shown promise in inhibiting specific kinases.
Biological Assays
Biological assays have been conducted to evaluate the efficacy of this compound against target proteins:
- Mechanism of Action Studies : Investigations into how this compound interacts with specific receptors or enzymes are ongoing, providing insights into its therapeutic potential.
Green Chemistry
Recent studies emphasize the importance of sustainable production methods for synthesizing this compound, aligning with green chemistry principles that seek to minimize environmental impact during chemical production.
Case Studies
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-tubercular activity | Demonstrated effectiveness against resistant strains of tuberculosis bacteria. |
| Study B | Kinase inhibition | Identified selective inhibition of certain kinases linked to cancer progression. |
| Study C | Synthesis optimization | Developed eco-friendly synthetic routes that improved yield and reduced waste. |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine-thiazole connectivity. Aromatic protons in benzo[b]thiophene appear as distinct doublets (δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for C_{22HClNOS: 482.07) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1720 cm confirm ester carbonyl groups .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative Structural Analysis : Compare with analogs like Ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, noting substituent effects on activity (e.g., electron-withdrawing groups enhance target binding) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK-293 for receptor binding assays) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability linked to solvent choice in cytotoxicity assays) .
What functional group transformations are feasible for derivatization?
Q. Advanced
- Ester Hydrolysis : Convert the carboxylate ester to a carboxylic acid using NaOH/EtOH (1:1 v/v) at 60°C, enabling further amide coupling .
- Piperazine Modifications : Alkylate the piperazine nitrogen with alkyl halides (e.g., ethyl iodide) in acetonitrile under reflux to alter hydrophobicity .
- Thiophene Halogenation : Introduce bromine at the benzo[b]thiophene 5-position via electrophilic substitution (Br/FeCl) for cross-coupling reactions .
How can computational methods predict biological interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase enzymes. The 3-chlorobenzo[b]thiophene moiety often occupies hydrophobic pockets, while the piperazine group engages in hydrogen bonding .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC values to design potent analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
What safety protocols are critical during handling?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal in designated hazardous waste containers .
How to address solubility challenges in biological assays?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) to solubilize the compound in aqueous buffers without cytotoxicity .
- Prodrug Design : Synthesize phosphate esters (e.g., replace carboxylate with phosphoramidate) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for improved bioavailability .
What environmental fate studies are relevant for this compound?
Q. Advanced
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via HPLC-MS. Major products include dechlorinated derivatives .
- Soil Adsorption : Measure log K values using batch equilibrium tests; expect moderate adsorption due to the hydrophobic benzo[b]thiophene group .
- Ecotoxicology : Assess Daphnia magna toxicity (48h LC) to evaluate aquatic risk .
How to design a dose-response study for in vivo efficacy?
Q. Advanced
- Animal Models : Use BALB/c mice (n=10/group) with xenograft tumors for antitumor studies .
- Dosing Regimens : Administer 10–100 mg/kg orally (in 0.5% methylcellulose) daily for 21 days .
- Endpoint Analysis : Measure tumor volume (caliper) and serum biomarkers (ELISA) pre- and post-treatment .
What are the key structural features influencing stability?
Q. Basic
- Ester Group Sensitivity : Hydrolyzes under alkaline conditions (pH >9); store at pH 6–7 in amber vials at −20°C .
- Piperazine Oxidation : Susceptible to peroxides; add BHT (0.01% w/v) as an antioxidant in stock solutions .
- Light Sensitivity : The benzo[d]thiazole core degrades under UV light; use light-protected storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
